Nos-IN-2

iNOS eNOS isoform selectivity

iNOS inhibitor studies are compromised when compounds with similar nominal IC50 values exhibit divergent eNOS off-target activity, introducing uncontrolled vascular confounds. Nos-IN-2 (Compound 4i) resolves this: • Complete eNOS sparing - no detectable inhibition, enabling clean iNOS phenotyping in endothelial co-cultures at concentrations up to 100 µM • >50-fold selectivity over nNOS (iNOS IC50 = 20 µM; nNOS IC50 > 1000 µM), surpassing L-NIL's ~28-fold window • Mid-potency dynamic range (5-100 µM) supports graded inhibition experiments without rapid saturation Standard packs: 10 mg, 50 mg, 100 mg; bulk custom synthesis available. Usually in stock for immediate dispatch.

Molecular Formula C18H20F3N3O2
Molecular Weight 367.4 g/mol
Cat. No. B15141831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNos-IN-2
Molecular FormulaC18H20F3N3O2
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N)C(CCN=C(C2=CC=C(C=C2)C(F)(F)F)N)O
InChIInChI=1S/C18H20F3N3O2/c1-26-13-6-7-15(22)14(10-13)16(25)8-9-24-17(23)11-2-4-12(5-3-11)18(19,20)21/h2-7,10,16,25H,8-9,22H2,1H3,(H2,23,24)
InChIKeyXZUCYJQFUVCEDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nos-IN-2: Selective iNOS Inhibitor


Nos-IN-2 (Compound 4i) is a synthetic small-molecule nitric oxide synthase (NOS) inhibitor belonging to the imidamide-derived chemical class. Its molecular architecture combines a kynurenamine framework with an amidine moiety to enhance isoform discrimination [1]. The compound is documented as the most active and selective iNOS inhibitor within its original synthetic series, exhibiting negligible off-target activity against endothelial NOS (eNOS) . This scaffold represents a departure from earlier arginine-mimetic NOS inhibitors, offering an alternative chemotype for iNOS-focused mechanistic studies [1].

Chemotype: Non-arginine-mimetic imidamide scaffold; alternative to earlier NOS inhibitor classes.
iNOS selectivity: Reported series-leading iNOS selectivity with negligible eNOS inhibition; supports eNOS-sparing assay design.
Use context: iNOS-focused mechanistic studies, inflammation pathway research, and concentration-response profiling.

Nos-IN-2: Why Substitution Requires Validation


Inducible nitric oxide synthase (iNOS) inhibitors exhibit wide-ranging selectivity profiles across the three NOS isoforms (iNOS, nNOS, eNOS), and even compounds with similar nominal iNOS IC50 values may display markedly different eNOS-sparing or cytotoxicity characteristics. For instance, the structurally distinct acetamidine derivative 1400W shows sub-micromolar iNOS potency (IC50 ≈ 0.1 µM) but measurable eNOS inhibition at higher concentrations [1], while the amino acid analog L-NIL demonstrates only moderate (~28-fold) selectivity over constitutive isoforms . Within the imidamide series itself, the carbonyl-bearing analog Compound 9a (NOS-IN-3) achieves a 4-fold greater iNOS potency than Nos-IN-2 despite sharing the same scaffold family [2]. These divergent selectivity and cytotoxicity signatures mean that substituting one iNOS inhibitor for another without confirmatory validation introduces uncontrolled experimental variables, compromising reproducibility in inflammation and immunology assays [2].

eNOS activity Even iNOS inhibitors with similar nominal potency may retain measurable eNOS inhibition, introducing vascular confounds absent with Nos-IN-2.
Potency window Intra-series analogs (e.g., NOS-IN-3) exhibit different iNOS IC50 values; direct substitution alters concentration-response dynamics without re-validation.
Cytotoxicity Cytotoxicity thresholds vary independently across NOS inhibitors; substitution requires cell-viability profiling under identical assay conditions.

Nos-IN-2 Selectivity and Cytotoxicity Evidence


iNOS Selectivity with eNOS Sparing

Nos-IN-2 demonstrates a complete lack of inhibitory activity against endothelial NOS (eNOS) at concentrations up to and exceeding its iNOS IC50. Unlike comparator inhibitors such as 1400W, which retains measurable eNOS binding (Ki = 50 µM; IC50 = 350 µM), Nos-IN-2 shows no detectable eNOS inhibition in enzymatic assays [1]. The original publication identifies Compound 4i (Nos-IN-2) as the series member with 'the highest iNOS selectivity, without inhibiting eNOS' [2].

eNOS sparing
Head-to-head
Undetectable eNOS inhibition vs. 1400W (eNOS IC50 350 µM)
Supports iNOS-specific assay design without eNOS interference.
Enzymatic assay context; cross-study comparator.
iNOS eNOS isoform selectivity inflammation

Intra-Series Potency: Nos-IN-2 vs. NOS-IN-3

Within the same imidamide-derived synthetic series, Nos-IN-2 (Compound 4i) and NOS-IN-3 (Compound 9a) exhibit a 4.3-fold difference in iNOS inhibitory potency. Compound 9a (hydroxyl-bearing isostere) achieves an iNOS IC50 of 4.6 µM, whereas Nos-IN-2 (carbonyl-bearing isostere) exhibits an iNOS IC50 of 20 µM [1][2]. Both compounds share the eNOS-sparing phenotype, but the potency differential provides a distinct tool compound gradient for concentration-response studies [1].

Intra-series potency
Head-to-head
iNOS IC50 20 µM (Nos-IN-2) vs. 4.6 µM (NOS-IN-3); 4.3-fold difference
Provides a mid-micromolar tool distinct from more potent series analog.
Same study; same assay conditions.
imidamide iNOS SAR drug discovery

iNOS Selectivity Over nNOS

Nos-IN-2 exhibits minimal inhibitory activity against neuronal NOS (nNOS), with a reported IC50 exceeding 1000 µM . This translates to a >50-fold selectivity ratio for iNOS (IC50 = 20 µM) over nNOS. In contrast, comparator iNOS inhibitors such as L-NIL demonstrate only ~28-fold selectivity (iNOS IC50 = 3.3 µM; nNOS IC50 = 92 µM) , while 1400W achieves higher iNOS/nNOS selectivity (IC50 ratio >300) but with trade-offs in eNOS activity [1].

iNOS/nNOS selectivity
Cross-study
iNOS IC50 20 µM; nNOS IC50 >1000 µM (>50-fold) vs. L-NIL ~28-fold, 1400W >300-fold
Selectivity niche between L-NIL and 1400W with complete eNOS sparing.
Cross-study comparison; assay conditions may differ.
nNOS iNOS selectivity ratio neuroinflammation

Cytotoxicity Threshold in HUVECs

Nos-IN-2 maintains cell viability in human umbilical vein endothelial cells (HUVECs) at concentrations up to 100 µM following 30-minute incubation. Significant cytotoxicity (approximately 20% reduction in viability) manifests only at concentrations exceeding 100 µM, with dramatic decreases observed at 500 µM . The publication notes that Nos-IN-2 'had little toxicity' within the 0-100 µM range [1]. While direct comparative cytotoxicity data for other iNOS inhibitors under identical conditions are unavailable in the primary literature, this establishes a >5-fold window above the iNOS IC50 (20 µM) where cellular effects are driven by target engagement rather than non-specific toxicity.

Cytotoxicity threshold
Supporting
Minimal HUVEC viability loss up to 100 µM; >5-fold above iNOS IC50
Defined window for target-engagement studies without non-specific toxicity.
30-min incubation; viability assessed at 10-500 µM.
cytotoxicity HUVECs cell viability safety

In Silico Oral Bioavailability Profile

In silico physicochemical predictions indicate that Nos-IN-2 possesses favorable drug-likeness properties, including anticipated oral bioavailability [1]. The compound's molecular weight (367.37 g/mol), calculated LogP, and topological polar surface area fall within ranges associated with acceptable oral absorption. This contrasts with many peptidic or pseudo-peptidic NOS inhibitors (e.g., L-NIL, L-NAME) that exhibit poor oral bioavailability due to zwitterionic character or high polarity [2]. The prediction is based on computational ADME models rather than experimental pharmacokinetic data.

Oral bioavailability prediction
Data to verify
In silico models predict favorable drug-likeness and oral absorption
Supports exploration in oral-dosing models; requires experimental PK validation.
Computational prediction; no in vivo PK data reported.
oral bioavailability drug-likeness ADME in silico

Nos-IN-2 Applications in Inflammation Research


In Vitro iNOS Inhibition Without eNOS Artifacts

Nos-IN-2 is ideally suited for in vitro assays investigating iNOS-mediated inflammatory pathways where concurrent eNOS inhibition would introduce confounding vascular tone effects. Its complete lack of eNOS inhibitory activity [1] eliminates the need for eNOS inhibitor controls or complex interpretation of mixed isoform effects. Researchers studying cytokine-induced iNOS expression in macrophages, microglia, or other immune cells can use Nos-IN-2 at concentrations up to 100 µM without concern for eNOS off-target activity [1]. This is particularly valuable in co-culture systems containing endothelial cells, where eNOS-active comparators like 1400W would produce measurable endothelial inhibition [2].

Concentration-Response iNOS Inhibition Tool

Nos-IN-2's iNOS IC50 of 20 µM [1] positions it as a mid-potency tool compound suitable for concentration-response experiments requiring a defined dynamic range. Unlike the more potent intra-series analog NOS-IN-3 (IC50 = 4.6 µM) [1], Nos-IN-2 enables researchers to observe partial inhibition across a broader concentration window (e.g., 5-100 µM) without immediate saturation at low doses. This property is advantageous for studies examining graded iNOS inhibition effects on downstream mediators such as NO production, peroxynitrite formation, or inflammatory cytokine release [1].

Ex Vivo & In Vivo Models with Oral Dosing

Based on in silico predictions of oral bioavailability and favorable drug-likeness properties [1], Nos-IN-2 may be considered for ex vivo tissue studies or exploratory in vivo inflammation models where oral administration is preferred over parenteral routes. Unlike arginine-analog iNOS inhibitors (e.g., L-NIL, L-NAME) that require intravenous or intraperitoneal administration due to poor oral absorption [2], Nos-IN-2's non-zwitterionic imidamide scaffold offers improved predicted pharmacokinetic properties [1]. Researchers should note that experimental validation of oral bioavailability has not been reported and should conduct appropriate pilot PK studies.

iNOS/nNOS Discrimination with eNOS Sparing

Nos-IN-2 occupies a unique selectivity niche characterized by >50-fold discrimination against nNOS (IC50 >1000 µM vs. iNOS IC50 = 20 µM) [1] combined with complete eNOS sparing [1]. This profile distinguishes it from L-NIL (~28-fold iNOS/nNOS selectivity) and 1400W (high iNOS/nNOS selectivity but measurable eNOS activity) [2]. Researchers investigating iNOS-specific functions in tissues co-expressing all three isoforms (e.g., cardiovascular tissues, certain neuronal populations) can employ Nos-IN-2 to isolate iNOS contributions with minimal interference from nNOS or eNOS.

Application
Selection Property
Validation Focus
iNOS pathway assays without eNOS artifacts
eNOS-sparing phenotype
Confirm absence of eNOS inhibition in endothelial co-culture
Concentration-response iNOS profiling
Mid-micromolar potency window (20 µM IC50)
Define dynamic range distinct from more potent analog NOS-IN-3
Exploratory oral-dosing inflammation models
Predicted oral bioavailability (in silico)
Pilot PK and oral absorption studies required
iNOS-specific study in multi-isoform tissues
iNOS/nNOS >50-fold selectivity with eNOS sparing
Verify minimal nNOS inhibition at experimental concentrations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nos-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.